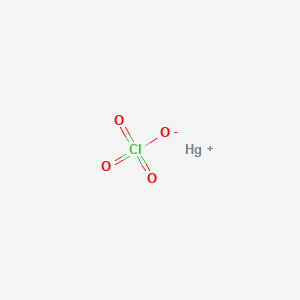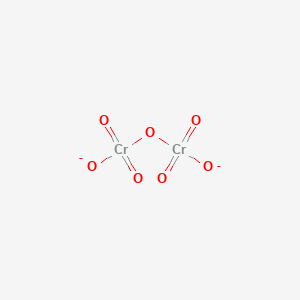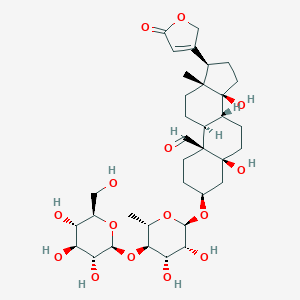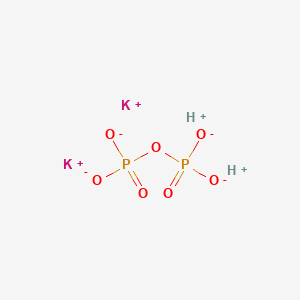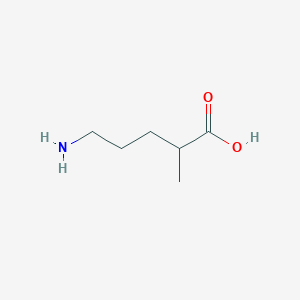
Moxaverine
Overview
Description
Moxaverine is an organic compound with the chemical formula C20H21NO2 . It is known for its vasodilatory properties and is used primarily as a phosphodiesterase inhibitor. This compound has been investigated for its potential therapeutic effects on ocular blood flow and other vascular conditions .
Mechanism of Action
Target of Action
Moxaverine primarily targets phosphodiesterase enzymes . These enzymes play a crucial role in cellular signal transduction by breaking down phosphodiester bonds in molecules like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are secondary messengers involved in a variety of physiological processes.
Mode of Action
This compound acts as a phosphodiesterase inhibitor . By inhibiting the action of phosphodiesterase enzymes, it prevents the breakdown of cAMP and cGMP. This leads to an increase in the levels of these secondary messengers within the cell, amplifying the signal transduction pathways they are involved in. One of the key effects of this is the relaxation of smooth muscle tissue, leading to vasodilation .
Biochemical Pathways
These pathways regulate a wide range of biological processes, including smooth muscle relaxation, which leads to vasodilation .
Pharmacokinetics
It is known that the bioavailability of orally administered this compound is low, which may limit its effectiveness .
Result of Action
The primary result of this compound’s action is the vasodilation of peripheral vessels . This increases blood flow in various parts of the body. It has been shown to increase retinal blood flow in healthy subjects and in patients with ocular diseases when administered intravenously .
Action Environment
It is known that various environmental factors can impact the pharmacokinetics and pharmacodynamics of drugs in general These factors can include diet, lifestyle, exposure to toxins, and even the microbiome
Biochemical Analysis
Biochemical Properties
Moxaverine interacts with enzymes, proteins, and other biomolecules in biochemical reactions. It is known to inhibit calmodulin-dependent c-AMP-phosphodiesterase . This interaction with the enzyme phosphodiesterase is crucial for its therapeutic effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing ocular blood flow in patients with age-related macular degeneration, primary open angle glaucoma, and in elderly patients with eye diseases associated with hypo-perfusion .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. As a phosphodiesterase inhibitor, this compound exerts its effects at the molecular level by inhibiting the enzyme phosphodiesterase, which leads to an increase in cAMP levels .
Temporal Effects in Laboratory Settings
It is known that this compound has a direct vasodilatory effect, which suggests that it may have immediate effects on cellular function .
Metabolic Pathways
As a phosphodiesterase inhibitor, it is likely involved in the cAMP signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Moxaverine can be synthesized through a multi-step process involving the condensation of appropriate precursors. The synthesis typically starts with the formation of the isoquinoline core, followed by the introduction of benzyl and ethyl groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product through crystallization or chromatography to achieve the required pharmaceutical grade.
Chemical Reactions Analysis
Types of Reactions
Moxaverine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that retain the core isoquinoline structure but have different functional groups attached, leading to altered pharmacological properties.
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of phosphodiesterase inhibition.
Biology: Investigated for its effects on cellular signaling pathways and blood flow regulation.
Medicine: Explored for its therapeutic potential in treating conditions like age-related macular degeneration, glaucoma, and other vascular disorders
Industry: Utilized in the development of new pharmaceutical formulations and as a reference compound in drug development.
Comparison with Similar Compounds
Moxaverine is structurally similar to other benzylisoquinoline derivatives, such as:
Papaverine: Another phosphodiesterase inhibitor with similar vasodilatory effects.
Noscapine: Known for its antitussive properties but also shares structural similarities with this compound.
Uniqueness
What sets this compound apart is its specific application in ocular blood flow regulation and its unique pharmacokinetic profile, which makes it suitable for treating certain vascular conditions without significant systemic effects .
Properties
IUPAC Name |
1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCMTMIGRXJNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1163-37-7 (hydrochloride) | |
| Record name | Moxaverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6057613 | |
| Record name | Moxaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10539-19-2 | |
| Record name | Moxaverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10539-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moxaverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moxaverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moxaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Moxaverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOXAVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3P08Y1XJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


